Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate
CAS No.: 120967-70-6
Cat. No.: VC0054657
Molecular Formula: C14H18BF4O2Rh-
Molecular Weight: 408.005
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120967-70-6 |
---|---|
Molecular Formula | C14H18BF4O2Rh- |
Molecular Weight | 408.005 |
IUPAC Name | benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Standard InChI | InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7-;;; |
Standard InChI Key | AZTYAQCGFXPPHA-PHFPKPIQSA-N |
SMILES | [B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh] |
Introduction
Structural Characteristics and Chemical Properties
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate is a yellow powdered substance with a complex organometallic structure . The compound features a central rhodium metal coordinated with cyclooctadiene and hydroquinone ligands, forming a stable complex that exhibits distinctive catalytic properties. This coordination chemistry is fundamental to understanding its reactivity patterns and applications in synthetic chemistry.
Molecular Identification and Basic Properties
The compound is definitively identified through several chemical parameters that distinguish it from other organometallic complexes. It possesses the CAS registry number 120967-70-6, providing a unique identifier for database indexing and regulatory documentation . The molecular formula has been established as C14H18BF4O2Rh, corresponding to the combination of cyclooctadiene, hydroquinone, rhodium, and tetrafluoroborate components . The molecular weight of the compound is precisely calculated as 408.00 g/mol, with some sources reporting a slightly refined value of 408.005 g/mol . This slight variance likely reflects different rounding approaches rather than substantive chemical differences.
Structural Parameters and Physical Characteristics
The molecular structure exhibits specific stereochemical features that contribute to its catalytic activity. The compound contains two defined bond stereocenters, which influence its spatial arrangement and reactivity profile . Additionally, it possesses two hydrogen bond donor counts, suggesting potential for hydrogen bonding interactions in solution phases . The topological polar surface area measures 40.5 Ų, which provides insight into the compound's potential membrane permeability and solubility characteristics .
The exact mass determination through high-resolution mass spectrometry has established a value of 408.03909 g/mol, offering precise identification capabilities in analytical contexts . This parameter is particularly valuable for quality control processes and structural verification studies in research settings.
Nomenclature and Identification Systems
The systematic IUPAC nomenclature for the compound is benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate, which comprehensively describes its chemical composition and structural arrangement . For computational chemistry and database purposes, the compound's InChIKey has been registered as AZTYAQCGFXPPHA-PHFPKPIQSA-N, providing a standardized digital representation of its chemical structure . The canonical structure has been confirmed, indicating that the compound representation adheres to standard chemical notation systems .
Applications in Catalytic Processes
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate demonstrates remarkable versatility as a catalyst, particularly in organic synthesis reactions where precise control over stereochemistry and reaction conditions is critical. Its catalytic applications span various reaction types, with notable performance in conjugate addition reactions and carbon-carbon bond formation processes.
Conjugate Addition Reactions
One of the primary applications of this rhodium complex lies in catalyzing the conjugate addition of boronic acids to electron-deficient olefins. This reaction represents a mild and efficient method for carbon-carbon bond formation, which is fundamentally important in organic synthesis and pharmaceutical intermediate production. The catalyst facilitates these reactions under relatively mild conditions, offering significant advantages over more aggressive methodologies that might require harsh reagents or extreme temperature conditions.
Research has confirmed that cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate allows for low catalyst loadings while maintaining high reaction yields. This efficiency makes it economically viable for both laboratory-scale research and potential industrial applications. The high selectivity observed in these catalytic processes suggests refined molecular recognition capabilities that stem from the complex's unique electronic and steric properties.
Pre-Catalytic Applications
The compound serves as an effective pre-catalyst for multiple reaction types. Notably, it has been employed as a phosphorous-free pre-catalyst for the efficient 1,4-conjugate addition of arylboronic acids to enones . This application demonstrates the catalyst's ability to function effectively without the phosphine ligands that are commonly used in related catalytic systems, potentially offering environmental and procedural advantages.
Additionally, it functions as a pre-catalyst for the addition of arylboronic acids to aryl aldehydes . This reaction category is particularly valuable in pharmaceutical synthesis and fine chemical production, where the controlled formation of carbon-carbon bonds between aromatic substructures is often a critical synthetic step. The catalyst's efficiency in these contexts suggests broad potential applications in medicinal chemistry and materials science.
Polymerization Catalysis
When combined with aluminum isopropoxide, cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate forms a self-supported heterogeneous catalyst system that demonstrates effectiveness in the stereoselective polymerization of phenylacetylene to cis-poly(phenylacetylene) . This application extends the compound's utility beyond simple transformation chemistry into polymer science, highlighting its versatility across different domains of chemical synthesis.
The stereoselective nature of this polymerization process underscores the catalyst's ability to control reaction outcomes at the molecular level, producing polymeric materials with defined spatial arrangements. Such control is particularly valuable in materials science applications where the physical properties of polymeric materials can be significantly influenced by their stereochemical configurations.
Industrial Applications and Process Enhancement
Beyond laboratory-scale synthetic applications, cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate has demonstrated significant utility in industrial processes, particularly in the preparation of commercially relevant compounds like stannous octoate, which is widely used as a catalyst in polyesterification reactions.
Stannous Octoate Synthesis
Table 1: Impact of Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate on Stannous Octoate Synthesis
Experimental Condition | Stannous Content (%) | Process Yield (%) |
---|---|---|
With Rh Complex | 28.61 | 84.9 |
Without Rh Complex | 26.25 | 80.7 |
Improvement | +2.36 | +4.2 |
The data demonstrates that the inclusion of the rhodium complex in the synthetic pathway contributes to an approximately 2.36% increase in stannous content and a 4.2% improvement in process yield . These enhancements, while seemingly modest in percentage terms, represent significant economic value in large-scale industrial production, where small efficiency improvements can translate to substantial cost reductions and quality improvements.
Rhodium-Doped Supported Antioxidant Systems
The compound has been utilized in the preparation of rhodium-doped supported antioxidant systems, where it is incorporated into carbon nanotube structures along with additional components such as citric acid, 1,1'-spirohydrogenated biindan-7,7'-diol, fumaric acid ketone, and 4,4'-dihydroxy diphenyl disulfide . These complex antioxidant systems demonstrate enhanced performance characteristics compared to analogous systems without the rhodium component.
The preparation process involves precise control of reaction parameters, including pH adjustment to 7.0-8.5, temperature management between 40-60°C, and controlled stirring durations . The resulting supported antioxidant systems find applications in various industrial contexts where oxidative stability is critical, including polymer formulations and certain catalytic processes.
Research Findings and Development Status
Recent research into cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate has yielded insights into its catalytic mechanisms and expanded potential applications. Studies have focused particularly on optimization of reaction conditions and exploration of novel synthetic pathways enabled by this versatile catalyst.
Catalytic Efficiency Studies
Research has highlighted the exceptional efficiency of rhodium(I) quinonoid catalysts, including cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate, in conjugate addition reactions. These studies have established that the catalyst permits remarkably low loading levels while maintaining high reaction yields under relatively mild conditions. This combination of attributes positions the compound favorably in comparison with alternative catalytic systems that might require higher catalyst concentrations or more aggressive reaction conditions.
The mechanistic understanding of these catalytic processes has evolved to recognize the importance of the specific electronic configuration established by the coordination of rhodium with cyclooctadiene and hydroquinone ligands. This configuration creates an optimal environment for substrate activation and subsequent transformation, enabling efficient reaction pathways that might otherwise be kinetically unfavorable.
Comparative Performance Analysis
When evaluated against alternative catalyst systems in specific reaction contexts, cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate demonstrates several distinguishing characteristics. In stannous octoate synthesis, for example, comparative experiments clearly demonstrate the compound's contribution to improved process outcomes . The absence of the rhodium complex from otherwise identical reaction systems results in measurably reduced stannous content and lower process yields, confirming the catalyst's specific contribution to reaction efficiency.
These comparative analyses establish quantitative metrics for assessing the catalyst's performance value, providing evidence-based justification for its incorporation into industrial processes despite the additional cost associated with rhodium-based catalysts. The economic analysis suggests that the enhanced yields and product quality can offset the catalyst investment, particularly in high-value product contexts.
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